molecular formula C10H14BrNO2 B13270192 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol CAS No. 1092304-71-6

2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol

Cat. No.: B13270192
CAS No.: 1092304-71-6
M. Wt: 260.13 g/mol
InChI Key: OAXRVBHHWBQRBX-UHFFFAOYSA-N
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Description

2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H14BrNO2. It is a white or light yellow crystalline powder with a distinctive aromatic odor. This compound is soluble in organic solvents such as ethanol, methanol, and chloroform but is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol typically involves a multi-step process. One common method includes the bromination of 4-methoxybenzyl alcohol followed by a reaction with ethylenediamine under controlled conditions . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent amination processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1092304-71-6

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C10H14BrNO2/c1-14-10-3-2-8(6-9(10)11)7-12-4-5-13/h2-3,6,12-13H,4-5,7H2,1H3

InChI Key

OAXRVBHHWBQRBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCCO)Br

Origin of Product

United States

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